molecular formula C9H12BrNO3S B1425705 N-(5-bromo-2-methoxyphenyl)ethane-1-sulfonamide CAS No. 1247613-58-6

N-(5-bromo-2-methoxyphenyl)ethane-1-sulfonamide

Cat. No.: B1425705
CAS No.: 1247613-58-6
M. Wt: 294.17 g/mol
InChI Key: NEWGAOIIOOCGNH-UHFFFAOYSA-N
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Description

N-(5-bromo-2-methoxyphenyl)ethane-1-sulfonamide is an organic compound with the molecular formula C9H12BrNO3S and a molecular weight of 294.17 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a sulfonamide group attached to an ethane backbone. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-methoxyphenyl)ethane-1-sulfonamide typically involves the reaction of 5-bromo-2-methoxyaniline with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often incorporating automated systems for monitoring and controlling reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-methoxyphenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions produce biaryl compounds .

Mechanism of Action

The mechanism of action of N-(5-bromo-2-methoxyphenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The sulfonamide group can form hydrogen bonds with biological molecules, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methoxyphenyl)ethane-1-sulfonamide
  • N-(5-fluoro-2-methoxyphenyl)ethane-1-sulfonamide
  • N-(5-iodo-2-methoxyphenyl)ethane-1-sulfonamide

Uniqueness

N-(5-bromo-2-methoxyphenyl)ethane-1-sulfonamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions .

Properties

IUPAC Name

N-(5-bromo-2-methoxyphenyl)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO3S/c1-3-15(12,13)11-8-6-7(10)4-5-9(8)14-2/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWGAOIIOOCGNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=C(C=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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